
(E,E)-2-(1-Methyl-3-phenyl-2-propenylidene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-3-buten-2-one thiosemicarbazone is a chemical compound with the molecular formula C11H13N3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-buten-2-one thiosemicarbazone typically involves the reaction of 4-phenyl-3-buten-2-one with thiosemicarbazide. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for 4-phenyl-3-buten-2-one thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-phenyl-3-buten-2-one thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
科学的研究の応用
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound can be used in the synthesis of other biologically active molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 4-phenyl-3-buten-2-one thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . It may also inhibit key enzymes involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 4-phenyl-3-buten-2-one N-phenylthiosemicarbazone
- 4-phenyl-3-buten-2-one N-cyclohexylthiosemicarbazone
- 4-phenyl-3-buten-2-one N-(4-methoxyphenyl)thiosemicarbazone
- 4-phenyl-3-buten-2-one N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
4-phenyl-3-buten-2-one thiosemicarbazone stands out due to its specific structural features, which confer unique biological activities. Its phenyl and butenone groups contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.
特性
CAS番号 |
81226-84-8 |
|---|---|
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C11H13N3S/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChIキー |
AIVYBZNYDAYFOK-NJHPPEEMSA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C=C/C1=CC=CC=C1 |
正規SMILES |
CC(=NNC(=S)N)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




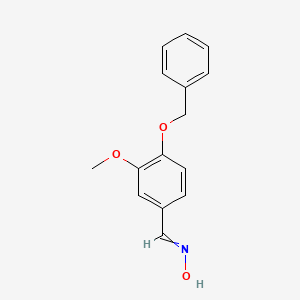
![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
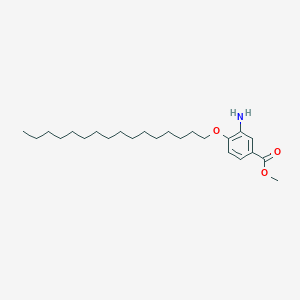
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)
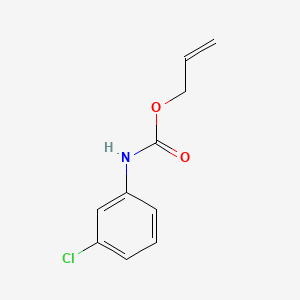
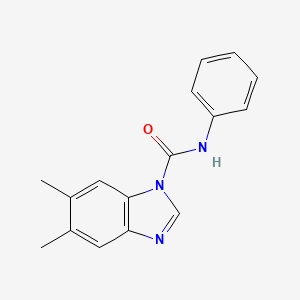
![{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11962247.png)
![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)
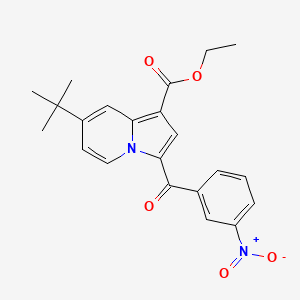
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)

